molecular formula C9H10N4O4 B13418580 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline

2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline

Cat. No.: B13418580
M. Wt: 241.18 g/mol
InChI Key: YGIXYAIGWMAGIB-LQAOFMTQSA-N
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Description

2,4-Dinitro-N-((1,2,3-¹³C₃)propan-2-ylideneamino)aniline is a dinitroaniline derivative featuring a propan-2-ylideneamino substituent isotopically labeled with carbon-13 at positions 1, 2, and 2. This compound is structurally analogous to other dinitroaniline derivatives but is distinguished by its isotopic labeling, which facilitates tracking in mechanistic or metabolic studies. Its core structure includes a nitro-substituted aromatic ring and a Schiff base-like linkage (C=N) to the isotopically labeled propane moiety.

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

241.18 g/mol

IUPAC Name

2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3/i1+1,2+1,6+1

InChI Key

YGIXYAIGWMAGIB-LQAOFMTQSA-N

Isomeric SMILES

[13CH3][13C](=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[13CH3]

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline typically involves the reaction of 2,4-dinitroaniline with isotopically labeled propionaldehyde-13C3. The reaction is carried out under controlled conditions to ensure the incorporation of the isotopic label. The process involves:

    Starting Materials: 2,4-dinitroaniline and propionaldehyde-13C3.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as ethanol or methanol, is used to dissolve the reactants.

    Catalysts: Acid catalysts, such as hydrochloric acid or sulfuric acid, are often used to facilitate the reaction.

    Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Reactants: Large quantities of 2,4-dinitroaniline and propionaldehyde-13C3.

    Reactor Design: Use of industrial reactors that can maintain an inert atmosphere and control temperature and pressure.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, tin(II) chloride, iron powder in acidic medium.

    Nucleophiles: Ammonia, amines, thiols.

    Condensation Reagents: Aldehydes, ketones, acid catalysts.

Major Products

    Reduction: Formation of 2,4-diamino-N-((1,2,3-13C3)propan-2-ylideneamino)aniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

    Condensation: Formation of Schiff bases with different aldehydes or ketones.

Scientific Research Applications

2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline has several scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the synthesis of isotopically labeled intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N-((1,2,3-13C3)propan-2-ylideneamino)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s transformation and interaction pathways in various systems.

Comparison with Similar Compounds

Table 1: Key Structural Parameters

Parameter 2,4-Dinitro-N-(1-phenylethyl)aniline 2,4-Dinitro-N-((1,2,3-¹³C₃)propan-2-ylideneamino)aniline (Inferred)
Molecular Formula C₁₄H₁₃N₃O₄ C₁₀H₈¹³C₃N₃O₄ (hypothetical)
Crystal System Monoclinic (P 21/n) Likely similar (depends on substituent bulk)
Intramolecular H-bonds N–H···O (adjacent amine-nitro) Expected due to conserved nitro/amine groups

Analytical Characterization

2,4-Dinitro-N-(2-nitrophenyl)aniline (CAS 14434-10-7) is analyzed via reverse-phase HPLC (Newcrom R1 column) with a logP of 3.33 . The isotopic compound would exhibit similar chromatographic retention but distinct mass spectral signatures (e.g., m/z shifts of +3 Da) due to ¹³C incorporation .

Table 2: HPLC and Physicochemical Properties

Property 2,4-Dinitro-N-(2-nitrophenyl)aniline Isotopic Variant (Inferred)
Molecular Weight 304.22 g/mol ~307.22 g/mol
logP 3.33 Similar (minor variation)
HPLC Retention Mechanism Reverse-phase (C18) Comparable

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